5-(ヒドロキシメチル)イソフタル酸ジメチル

概要

説明

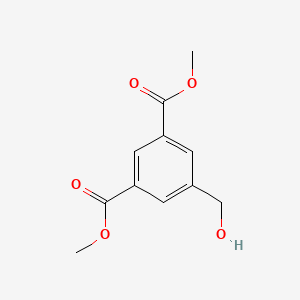

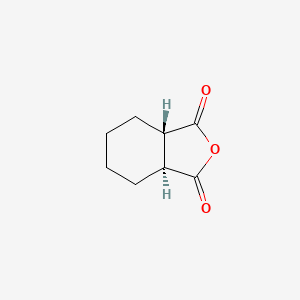

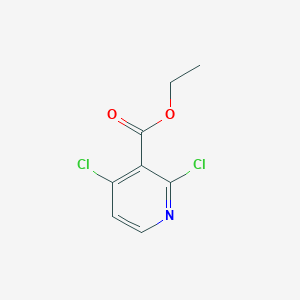

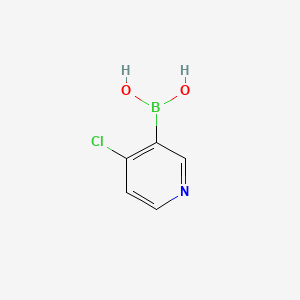

Dimethyl 5-(hydroxymethyl)isophthalate is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethyl 5-(hydroxymethyl)isophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-(hydroxymethyl)isophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

塩基触媒による求核的オキシラン環開裂付加反応

5-ヒドロキシイソフタル酸ジメチルは、塩基触媒による求核的オキシラン環開裂付加反応をアリルグリシジルエーテルと起こし、イソフタル酸の5-置換誘導体を生成する .

第三成分が共重合反応に与える影響

第三成分、すなわち、一連の1,ω-アルカンジオールの、5-ヒドロキシイソフタル酸ジメチルとポリエチレングリコールとの共重合反応への影響について調べた .

リパーゼ触媒による縮合重合

5-ヒドロキシイソフタル酸ジメチルは、リパーゼ触媒による縮合重合において、ポリエチレングリコールと反応させた .

立体的に混雑したポリエーテルデンドロンの調製

5-ヒドロキシイソフタル酸ジメチルから誘導された新規なビルディングブロックを用いて、O-アリル化/クライゼン転位反応により、立体的に混雑したポリエーテルデンドロンを調製した .

シクロホスファゼンビス(フェボックス)誘導体の調製

5-ヒドロキシイソフタル酸ジメチルは、シクロホスファゼンビス(フェボックス)誘導体の調製に使用できる .

5-{2-[2-(2-メトキシエトキシ)エトキシ]エトキシ}ベンゼン-1,3-ジカルボン酸ジメチルエステルの調製

5-ヒドロキシイソフタル酸ジメチルは、5-{2-[2-(2-メトキシエトキシ)エトキシ]エトキシ}ベンゼン-1,3-ジカルボン酸ジメチルエステルの合成に使用できる .

トリエチレングリコール型極性ヘッド基を持つフラーレン誘導体の調製

5-ヒドロキシイソフタル酸ジメチルは、トリエチレングリコール型極性ヘッド基を持つフラーレン誘導体の調製にも使用できる .

放射線造影剤の合成

5-ヒドロキシイソフタル酸ジメチルは、N,N'-ビス(2,3-ジヒドロキシプロピル)-5-[(N-(2-ヒドロキシエチル)カルバモイル)メトキシ]-2,4,6-トリヨードイソフタルアミドの合成における有用な合成中間体であり、この化合物は、非イオン性、低浸透圧の放射線造影剤であるイオベルソルに関連する化合物である .

作用機序

Target of Action

It is known that similar compounds interact with various enzymes and proteins within the body .

Mode of Action

Dimethyl 5-(hydroxymethyl)isophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the urine .

Result of Action

Similar compounds are known to have a variety of effects at the molecular and cellular level, including modulation of enzyme activity and alteration of signal transduction pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl 5-(hydroxymethyl)isophthalate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDEIHUEMPLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552289 | |

| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109862-53-5 | |

| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)

![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)